molecular formula C5H6ClNO B6210203 2,5-dihydro-1H-pyrrole-1-carbonyl chloride CAS No. 496052-34-7

2,5-dihydro-1H-pyrrole-1-carbonyl chloride

Cat. No.: B6210203
CAS No.: 496052-34-7
M. Wt: 131.6
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Description

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is a heterocyclic organic compound with a five-membered ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:

2,5-dihydro-1H-pyrrole+thionyl chloride2,5-dihydro-1H-pyrrole-1-carbonyl chloride+SO2+HCl\text{2,5-dihydro-1H-pyrrole} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,5-dihydro-1H-pyrrole+thionyl chloride→2,5-dihydro-1H-pyrrole-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-dihydro-1H-pyrrole and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides and reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    N-oxides: Formed by oxidation.

    Amines: Formed by reduction.

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydro-1H-pyrrole-2-carbonyl chloride
  • 1H-pyrrole-2-carbonyl chloride
  • 1H-pyrrole-3-carbonyl chloride

Uniqueness

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is unique due to its specific ring structure and the position of the carbonyl chloride group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications.

Properties

CAS No.

496052-34-7

Molecular Formula

C5H6ClNO

Molecular Weight

131.6

Purity

95

Origin of Product

United States

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